5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains both oxazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and have gained significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the oxime, which is then cyclized to form the oxazole ring. The oxadiazole ring can be formed by reacting the oxazole intermediate with hydrazine and a suitable carboxylic acid derivative under acidic conditions .
Chemical Reactions Analysis
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds such as:
1,2,4-Oxadiazole derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Oxazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Thiazole derivatives: These compounds have shown potential as antiviral and anticancer agents.
The uniqueness of this compound lies in its dual ring structure, which imparts a combination of properties from both oxazole and oxadiazole rings, making it a versatile compound for various applications.
Properties
CAS No. |
919117-45-6 |
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Molecular Formula |
C17H10ClN3O2 |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H10ClN3O2/c18-13-9-5-4-8-12(13)14-10-15(22-20-14)17-19-16(21-23-17)11-6-2-1-3-7-11/h1-10H |
InChI Key |
JFYWAQKYYDOXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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